molecular formula C18H17F3N4O2S B10916667 (2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

(2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B10916667
M. Wt: 410.4 g/mol
InChI Key: VDTFORQRXROEQW-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound featuring a morpholine ring substituted with dimethyl groups, a thiophene ring, and a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by reacting 5-amino-1H-pyrazole with a suitable diketone under acidic conditions to form the pyrazolo[1,5-a]pyrimidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki coupling reaction using a thiophene boronic acid derivative and a suitable palladium catalyst.

    Formation of the Methanone Linker: The methanone group can be introduced through a Friedel-Crafts acylation reaction.

    Substitution with the Morpholine Ring: Finally, the morpholine ring, substituted with dimethyl groups, can be attached using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo further functionalization through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Extended aromatic systems or heterocycles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group may enhance binding affinity and selectivity, while the morpholine ring could improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Dimethylmorpholin-4-yl)[5-(phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    (2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(methyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The uniqueness of (2,6-Dimethylmorpholin-4-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances metabolic stability, the thiophene ring provides aromaticity and potential for further functionalization, and the morpholine ring improves solubility.

Properties

Molecular Formula

C18H17F3N4O2S

Molecular Weight

410.4 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C18H17F3N4O2S/c1-10-8-24(9-11(2)27-10)17(26)13-7-16-22-12(14-4-3-5-28-14)6-15(18(19,20)21)25(16)23-13/h3-7,10-11H,8-9H2,1-2H3

InChI Key

VDTFORQRXROEQW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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